molecular formula C46H44FeP2 B12280907 Walphos SL-W006-1

Walphos SL-W006-1

Cat. No.: B12280907
M. Wt: 714.6 g/mol
InChI Key: SPJXDOOLGLNVOP-UHFFFAOYSA-N
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Description

Walphos SL-W006-1, also known as ®-1-{(RP)-2-[2-(diphenylphosphino)phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine, is a chiral diphosphine ligand. It is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The compound has a molecular formula of C46H44FeP2 and a molecular weight of 714.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Walphos SL-W006-1 involves the coupling of ®-1-(N,N-dimethylamino)ethylferrocene with (S)-2-bromoiodoferrocene. This reaction is typically carried out using a Negishi coupling method, which involves the use of a palladium catalyst and a zinc reagent . The intermediate product is then converted into the final ligand through reduction with polymethylhydrosiloxane and titanium isopropoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Mechanism of Action

Walphos SL-W006-1 exerts its effects through its role as a chiral ligand in catalytic reactions. It coordinates with metal centers (such as rhodium or ruthenium) to form active catalytic complexes. These complexes facilitate the transfer of hydrogen atoms to substrates, resulting in the formation of chiral products . The molecular targets and pathways involved include the activation of hydrogen gas and the coordination of substrates to the metal center .

Comparison with Similar Compounds

Properties

Molecular Formula

C46H44FeP2

Molecular Weight

714.6 g/mol

InChI

InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;

InChI Key

SPJXDOOLGLNVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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